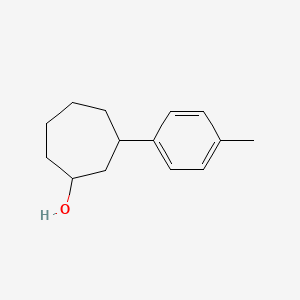

3-(4-Methylphenyl)cycloheptan-1-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(4-methylphenyl)cycloheptan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O/c1-11-6-8-12(9-7-11)13-4-2-3-5-14(15)10-13/h6-9,13-15H,2-5,10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHLKKNYTLGVDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CCCCC(C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 4 Methylphenyl Cycloheptan 1 Ol and Analogues

Strategic Approaches to Cycloheptane (B1346806) Ring Construction

The formation of seven-membered rings, such as the cycloheptane core of the target molecule, is often complicated by unfavorable enthalpic and entropic factors. Consequently, specialized strategies are required to achieve efficient synthesis.

Cyclization Reactions in Medium-Sized Ring Synthesis

Direct intramolecular cyclization of linear precursors is a fundamental approach to forming cyclic molecules. However, for medium-sized rings like cycloheptane, this method can be challenging due to competing intermolecular reactions and high activation barriers. Despite these difficulties, various cyclization strategies have been developed. Intramolecular Friedel-Crafts acylation of a suitably substituted heptanoic acid derivative, for instance, can be a viable route to a cycloheptanone (B156872) precursor. organic-chemistry.orgmdpi.comnih.gov This approach involves the formation of an acylium ion that then attacks an aromatic ring within the same molecule to form the cyclic ketone. The efficiency of such reactions is highly dependent on the specific substrate and reaction conditions, including the choice of a strong Brønsted or Lewis acid catalyst. mdpi.comnih.gov

Ring Expansion Strategies for Cycloheptanol (B1583049) Derivatives

An alternative and often more efficient method for constructing seven-membered rings is through the expansion of more readily available six-membered ring precursors. The Tiffeneau-Demjanov rearrangement is a classic and powerful tool for this purpose. wikipedia.orgnumberanalytics.comlibretexts.orgorganicreactions.orgresearchgate.net This reaction involves the treatment of a 1-(aminomethyl)cycloalkanol with nitrous acid to induce a ring expansion, yielding a ketone with one additional carbon in the ring. wikipedia.org For the synthesis of a 3-aryl-cycloheptanone, this would typically start from a 2-aryl-cyclohexanone. The cyclohexanone (B45756) is first converted to a cyanohydrin, which is then reduced to the corresponding 1-(aminomethyl)-2-aryl-cyclohexanol. Subsequent treatment with nitrous acid initiates the rearrangement to the desired 3-aryl-cycloheptanone, which can then be reduced to the target cycloheptanol. The regioselectivity of the rearrangement is a key consideration, as different alkyl or aryl groups can migrate with varying aptitudes. libretexts.org

Installation of the 4-Methylphenyl Moiety

The introduction of the p-tolyl group onto the cycloheptane ring can be achieved at different stages of the synthesis, either before or after the formation of the seven-membered ring.

Arylation via Modern Cross-Coupling Methodologies

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The α-arylation of ketones represents a direct method for introducing the 4-methylphenyl group onto a pre-formed cycloheptanone ring. nih.govnih.gov This reaction typically involves the generation of a ketone enolate in the presence of a palladium catalyst and an aryl halide, such as 4-bromotoluene (B49008) or 4-iodotoluene. The choice of phosphine (B1218219) ligand is crucial for the success of these couplings, with sterically hindered and electron-rich ligands often providing the best results.

Another powerful cross-coupling strategy is the Suzuki coupling, which would involve the reaction of an organoboron reagent with an appropriate electrophile. For instance, the coupling of a cycloheptanone-derived enol boronate with 4-bromotoluene could be a potential route.

Nucleophilic and Electrophilic Substitution Pathways for Phenyl Ring Introduction

Classical nucleophilic addition reactions provide a straightforward approach to installing the 4-methylphenyl group. The addition of a p-tolyl Grignard reagent (4-methylphenylmagnesium bromide) to cycloheptanone would yield a tertiary alcohol, which would require subsequent deoxygenation and re-introduction of the hydroxyl group at the desired position, making this a less direct route to the target secondary alcohol.

A more direct approach involves the 1,4-conjugate addition of a nucleophile to an α,β-unsaturated cycloheptenone. While Grignard reagents typically favor 1,2-addition to the carbonyl group, the use of organocuprates, such as lithium di(p-tolyl)cuprate, can favor the desired 1,4-addition to introduce the p-tolyl group at the 3-position of the cycloheptanone ring. wikipedia.orgmdpi.comharvard.edu The presence of copper catalysts can also promote the conjugate addition of Grignard reagents. mdpi.comnih.gov

Electrophilic aromatic substitution, specifically the Friedel-Crafts reaction, can also be employed. organic-chemistry.orgnih.govnih.gov For instance, the acylation of toluene (B28343) with a dicarboxylic acid anhydride (B1165640) could be envisioned as an early step to introduce the p-tolyl group, followed by further transformations to construct the cycloheptane ring.

Control of Hydroxyl Group Stereochemistry

The final step in the synthesis of 3-(4-Methylphenyl)cycloheptan-1-ol is the reduction of the corresponding cycloheptanone. The stereochemical outcome of this reduction, which determines the relative orientation of the hydroxyl group and the p-tolyl substituent (cis or trans), is of critical importance.

The stereoselectivity of ketone reduction is highly dependent on the steric and electronic nature of the reducing agent and the substrate. Bulky hydride reagents, such as L-Selectride (lithium tri-sec-butylborohydride), are known to exhibit high stereoselectivity in the reduction of cyclic ketones. wikipedia.orgnih.govresearchgate.netvub.ac.benih.gov L-Selectride typically approaches the carbonyl group from the less sterically hindered face, which in the case of 3-(4-methylphenyl)cycloheptanone, would be influenced by the preferred conformation of the seven-membered ring and the orientation of the p-tolyl group. The use of such sterically demanding reagents can often provide excellent control over the formation of one diastereomer over the other. The resulting cis and trans isomers of this compound would be expected to have distinct physical and spectroscopic properties.

Below is a summary of potential reducing agents and their expected selectivity, which would need to be determined empirically for the specific substrate.

| Reducing Agent | Expected Major Isomer | Rationale |

|---|---|---|

| Sodium Borohydride (NaBH4) | Mixture of cis and trans | Small, less selective hydride reagent. |

| Lithium Aluminum Hydride (LiAlH4) | Mixture of cis and trans | Small, highly reactive, often less selective. |

| L-Selectride® | Likely trans | Bulky hydride attacks from the less hindered face. |

| K-Selectride® | Likely trans | Similar to L-Selectride, bulky hydride. |

Diastereoselective Reduction of Ketone Precursors

The diastereoselective reduction of the corresponding ketone, 3-(4-methylphenyl)cycloheptanone, is a fundamental approach to obtaining this compound. This method focuses on converting the ketone's carbonyl group into a hydroxyl group while controlling the relative stereochemistry of the newly formed stereocenter in relation to the existing one at the 3-position. The outcome of this reduction is highly dependent on the reducing agent used and the reaction conditions.

The choice of reducing agent plays a critical role in determining the diastereomeric ratio of the resulting alcohol. Reagents with varying steric bulk and electronic properties can exhibit different facial selectivities when approaching the prochiral carbonyl carbon. For instance, sterically hindered reducing agents may preferentially attack from the less hindered face of the ketone, leading to a higher yield of one diastereomer over the other.

| Reducing Agent | Diastereomeric Ratio (cis:trans) | Reference |

| Sodium Borohydride (NaBH4) | Varies with substrate and conditions | |

| Lithium Aluminum Hydride (LiAlH4) | V_aries with substrate and conditions | |

| Selectride Reagents (L, K, N-Selectride) | Often provide high diastereoselectivity |

Table 1: Common reducing agents and their general impact on diastereoselectivity in ketone reductions.

Research has demonstrated that the conformation of the seven-membered ring of the cycloheptanone precursor significantly influences the trajectory of the hydride attack. The inherent flexibility of the cycloheptane ring system presents a unique challenge in predicting the most stable conformation and, consequently, the stereochemical outcome of the reduction.

Enantioselective Catalytic Transformations

Moving beyond controlling relative stereochemistry, enantioselective catalytic transformations aim to produce a single enantiomer of this compound. This is achieved through the use of chiral catalysts that create a chiral environment around the substrate, favoring the formation of one enantiomer over its mirror image.

The design and development of effective chiral catalysts are at the forefront of modern asymmetric synthesis. For the enantioselective reduction of 3-(4-methylphenyl)cycloheptanone, these catalysts typically consist of a metal center and a chiral ligand. The metal, often a transition metal like ruthenium, rhodium, or iridium, serves as the active site for the reduction, while the chiral ligand dictates the stereochemical pathway of the reaction.

The development of these catalysts is an iterative process involving the synthesis of various ligand scaffolds and the evaluation of their catalytic activity and enantioselectivity. The goal is to create a well-defined chiral pocket that effectively differentiates between the two enantiotopic faces of the ketone.

Ligands are the key to inducing chirality in the catalytic process. In the context of producing enantiomerically pure this compound, chiral ligands, often containing phosphorus or nitrogen donor atoms, coordinate to the metal center and create a chiral space. This forces the substrate to bind in a specific orientation, leading to a highly enantioselective transformation.

The effectiveness of a ligand is determined by its steric and electronic properties, which can be fine-tuned to optimize the catalytic performance. The modular nature of many ligand families allows for systematic modifications to improve enantioselectivity for a particular substrate.

Chiral Auxiliary-Mediated Methodologies

An alternative strategy to achieve enantioselectivity is the use of chiral auxiliaries. This methodology involves covalently attaching a chiral molecule (the auxiliary) to the substrate. The presence of the auxiliary directs the stereochemical outcome of a subsequent reaction, in this case, the reduction of the ketone. After the desired transformation, the auxiliary is cleaved from the molecule to yield the enantiomerically enriched product.

Synthetic Pathways from Precursor Molecules

Utilization of Functionalized Cycloheptanone Derivatives

Functionalized cycloheptanone derivatives serve as versatile precursors for the synthesis of this compound. These precursors can be synthesized through various methods, including ring-expansion reactions or the cyclization of linear precursors. The presence of additional functional groups on the cycloheptanone ring can be exploited to facilitate the introduction of the 4-methylphenyl group at the 3-position.

For example, a cycloheptanone derivative bearing a leaving group at the 3-position can undergo a nucleophilic substitution reaction with a 4-methylphenyl organometallic reagent. Alternatively, a cycloheptenone precursor can be subjected to a conjugate addition reaction. The choice of the specific functionalized cycloheptanone and the reaction sequence allows for a high degree of control over the final structure of the target molecule.

| Precursor Molecule | Synthetic Transformation | Reagent |

| 3-Bromocycloheptanone | Nucleophilic Substitution | (4-Methylphenyl)magnesium bromide |

| Cyclohept-2-en-1-one | Conjugate Addition | (4-Methylphenyl)cuprate |

Table 2: Examples of functionalized cycloheptanone precursors and their transformation into the 3-(4-methylphenyl)cycloheptanone skeleton.

Preparation from Related Arylcycloalkanones

The synthesis of this compound can be efficiently achieved through the reduction of the corresponding ketone, 3-(4-Methylphenyl)cycloheptan-1-one. This two-step approach, involving the initial formation of the arylcycloalkanone followed by its reduction, is a common and versatile strategy in organic synthesis.

The precursor, 3-(4-Methylphenyl)cycloheptan-1-one, can be synthesized through various established methods for creating carbon-carbon bonds on a cycloalkane framework. One such approach involves the conjugate addition of a p-tolyl nucleophile to cyclohept-2-en-1-one. Organocuprates, such as lithium di-p-tolylcuprate, are effective reagents for this transformation. Alternatively, Friedel-Crafts type reactions on related substrates can also be employed to introduce the aryl moiety.

Once the 3-(4-Methylphenyl)cycloheptan-1-one is obtained, the final step is the reduction of the carbonyl group to a hydroxyl group. A variety of reducing agents can be employed for this transformation, with the choice of reagent often influencing the stereochemical outcome of the reaction. Common methods include catalytic hydrogenation and the use of hydride reagents.

Catalytic hydrogenation typically involves reacting the ketone with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO₂). This method is often effective for the reduction of benzylic ketones to the corresponding alkanes, but by carefully controlling the reaction conditions, the reduction can be stopped at the alcohol stage masterorganicchemistry.com.

Hydride-based reducing agents are widely used for their efficiency and selectivity. The stereochemical outcome of the reduction of substituted cycloalkanones with hydride reagents is often governed by the steric environment around the carbonyl group nih.gov. For 3-(4-Methylphenyl)cycloheptan-1-one, the approach of the hydride to the carbonyl carbon will be influenced by the conformation of the seven-membered ring and the position of the 4-methylphenyl substituent.

Below is a table summarizing common reducing agents and their general applicability for the conversion of a ketone to an alcohol.

| Reducing Agent | Typical Conditions | Notes |

| Sodium Borohydride (NaBH₄) | Methanol or Ethanol (B145695), Room Temperature | A mild and selective reagent, generally does not reduce esters, amides, or carboxylic acids. |

| Lithium Aluminum Hydride (LiAlH₄) | Diethyl ether or Tetrahydrofuran (THF), followed by aqueous workup | A powerful reducing agent capable of reducing most carbonyl-containing functional groups. |

| Diisobutylaluminium Hydride (DIBAL-H) | Toluene or Hexane, Low Temperature (-78 °C) | Can be used for the selective reduction of esters to aldehydes, but will reduce ketones to alcohols. |

| Catalytic Hydrogenation (H₂/Pd, Pt, Ni) | Hydrogen Gas, Pressure, Metal Catalyst | The choice of catalyst and conditions can influence selectivity. For benzylic ketones, over-reduction to the alkane is a potential side reaction that needs to be controlled masterorganicchemistry.com. |

The selection of the most appropriate reducing agent would depend on the desired stereoselectivity and the presence of other functional groups in the molecule. For instance, achieving a specific diastereomer of this compound might require the use of a sterically hindered hydride reagent to favor attack from the less hindered face of the carbonyl.

Mechanistic Insights into Photochemical Alkylation Processes

Photochemical reactions offer unique pathways for the formation of carbon-carbon bonds and can be a powerful tool in the synthesis of complex molecules. jst.go.jp The photochemical alkylation of cycloalkanones, in principle, provides a route to precursors of compounds like this compound. This process generally involves the generation of a highly reactive intermediate from the cycloalkanone upon absorption of light.

The fundamental mechanism of photochemical alkylation of a cyclic ketone typically proceeds through the formation of an enol or enolate intermediate in the excited state. nih.gov The process can be summarized in the following key steps:

Photoexcitation: The cycloalkanone absorbs a photon of light, promoting it to an electronically excited state (singlet or triplet).

Intermediate Formation: The excited ketone can then undergo several processes. In the context of alkylation, it can lead to the formation of a reactive enol or enolate-like species. This can occur through intramolecular hydrogen abstraction or, in the presence of a suitable catalyst or sensitizer, through other pathways.

Alkylation: The photochemically generated nucleophilic enol or enolate can then react with an electrophilic alkylating agent. In the synthesis of a precursor to this compound, this could theoretically involve the reaction with a reactive toluene derivative.

The success of such a photochemical alkylation is dependent on several factors, including the wavelength of light used, the nature of the solvent, and the presence of any photocatalysts or sensitizers. jst.go.jp For example, visible-light photocatalysis has emerged as a powerful methodology in synthetic organic chemistry, often relying on the use of a photocatalyst that can absorb visible light and then engage in an energy or electron transfer process with the substrates to generate the reactive intermediates. jst.go.jp

A general representation of a photochemical alkylation of a cycloalkanone is depicted below:

In this generalized scheme, "hν" represents the energy from light, and "SET" stands for single-electron transfer. The alkylating agent (R-X) would need to be a suitable electrophile that can react with the enol or enolate intermediate. For the synthesis of a 3-(p-tolyl)cycloheptanone precursor, this would conceptually involve a reactive species derived from toluene. However, direct photochemical alkylation with toluene itself is challenging due to the stability of the C-H bonds. More reactive toluene derivatives or alternative strategies are often necessary.

The study of these photochemical reaction mechanisms often involves advanced techniques such as in-situ reaction monitoring by mass spectrometry to identify transient intermediates and gain kinetic insights. jst.go.jp Understanding these mechanistic details is crucial for optimizing reaction conditions and extending the scope of these powerful synthetic methods.

Elucidating Reaction Chemistry and Mechanistic Pathways of 3 4 Methylphenyl Cycloheptan 1 Ol

Transformations of the Cycloheptanol (B1583049) Hydroxyl Group

The secondary hydroxyl group is the most reactive site in 3-(4-methylphenyl)cycloheptan-1-ol, serving as a versatile handle for a variety of functional group interconversions.

Controlled Oxidation Reactions to Ketone Analogues

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. lscollege.ac.inlibretexts.org In the case of this compound, the secondary alcohol can be readily oxidized to its corresponding ketone, 3-(4-methylphenyl)cycloheptan-1-one. This reaction involves the removal of the hydroxyl hydrogen and the hydrogen atom attached to the carbinol carbon. lscollege.ac.in A wide range of oxidizing agents can accomplish this transformation, from chromium-based reagents to milder, more selective modern methods. organic-chemistry.orgnih.govmasterorganicchemistry.com The choice of reagent often depends on the desired reaction conditions, scale, and tolerance of other functional groups, although for this specific molecule, most standard oxidants are suitable.

Common reagents for the oxidation of secondary alcohols are summarized in the table below. The reaction generally proceeds in high yield and is a common synthetic step. nih.gov

| Reagent/System | Typical Conditions | Byproducts/Notes |

| Chromic acid (H₂CrO₄) / Jones Reagent (CrO₃, H₂SO₄, acetone) | Acetone, 0°C to rt | Forms Cr(III) salts; strongly acidic and toxic. |

| Pyridinium chlorochromate (PCC) | Dichloromethane (CH₂Cl₂), rt | Milder than Jones reagent; produces a tarry byproduct. libretexts.org |

| Pyridinium dichromate (PDC) | Dichloromethane (CH₂Cl₂) or Dimethylformamide (DMF), rt | Similar to PCC, can be used in different solvents. |

| Swern Oxidation ((COCl)₂, DMSO, Et₃N) | CH₂Cl₂, low temp. (-78°C) | Avoids heavy metals; produces volatile and malodorous dimethyl sulfide. lscollege.ac.in |

| Dess-Martin Periodinane (DMP) | CH₂Cl₂, rt | Mild and efficient; avoids metal byproducts. lscollege.ac.in |

This table presents a selection of common laboratory reagents for the oxidation of secondary alcohols.

The general mechanism for many of these oxidations involves the formation of an intermediate, such as a chromate (B82759) ester in the case of chromium reagents, which then undergoes an E2-type elimination to form the ketone double bond. masterorganicchemistry.com

Mitsunobu Reaction and Diverse Etherification Pathways

The Mitsunobu reaction is a powerful method for the stereochemical inversion of secondary alcohols or for the formation of esters, ethers, and other functional groups under mild conditions. wikipedia.orgnih.gov This reaction typically employs a phosphine (B1218219), such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganicreactions.org

When this compound is subjected to Mitsunobu conditions with a suitable nucleophile, the reaction proceeds via an alkoxyphosphonium salt intermediate. The nucleophile then displaces the activated hydroxyl group in an Sₙ2 fashion, resulting in a clean inversion of configuration at the C-1 center. wikipedia.orgorganic-chemistry.org This makes the Mitsunobu reaction particularly valuable in stereocontrolled synthesis. nih.govyoutube.com

Etherification Pathways:

Mitsunobu Etherification: Reacting this compound with a phenol (B47542) (ArOH) under Mitsunobu conditions (PPh₃/DEAD) would yield the corresponding aryl ether with inverted stereochemistry.

Williamson Ether Synthesis: A more traditional route to ethers involves the deprotonation of the alcohol with a strong base (e.g., sodium hydride, NaH) to form the corresponding alkoxide. This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide) to form the ether. This pathway proceeds with retention of stereochemistry at the alcohol carbon. organic-chemistry.org

| Reaction | Reagents | Key Features | Stereochemical Outcome |

| Mitsunobu Reaction | PPh₃, DEAD/DIAD, Nu-H (e.g., R'COOH, ArOH) | Mild conditions; broad scope of nucleophiles. organic-chemistry.org | Inversion |

| Williamson Ether Synthesis | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X) | Requires strong base; best for primary alkyl halides. | Retention |

This table compares two common methods for the etherification of alcohols.

Dehydration Processes and Regioselective Olefin Formation

The elimination of water from an alcohol, known as dehydration, is a common method for synthesizing alkenes. libretexts.org When this compound is treated with a strong acid catalyst, such as sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), and heated, it undergoes dehydration to form a mixture of isomeric alkenes. gdckulgam.edu.in

The mechanism for secondary alcohols typically proceeds via an E1 pathway. libretexts.orgpitt.edu The acid protonates the hydroxyl group, converting it into a good leaving group (H₂O). Loss of water generates a secondary carbocation at the C-1 position. A base (such as water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.

Due to the structure of the intermediate carbocation, proton abstraction can occur from two different positions (C-2 and C-7), leading to a mixture of regioisomeric alkenes. According to Zaitsev's rule, the thermodynamically more stable, more substituted alkene is generally the major product.

Potential Olefin Products from Dehydration:

| Product Name | Structure | Substitution | Expected Yield |

| 3-(4-Methylphenyl)-1-cycloheptene | C₁₄H₁₈ | Trisubstituted | Major |

| 4-(4-Methylphenyl)-1-cycloheptene | C₁₄H₁₈ | Disubstituted | Minor |

This table outlines the expected major and minor products from the acid-catalyzed dehydration of this compound.

Reactivity of the Cycloheptane (B1346806) Ring System

While transformations of the hydroxyl group are more common, the cycloheptane ring itself can participate in reactions, particularly those involving carbocationic intermediates or advanced catalytic methods.

Investigations into Ring-Opening and Ring-Contraction Reactions

Ring-Contraction Reactions: Carbocation rearrangements are a hallmark of cyclic systems, often driven by the desire to relieve ring strain or to form a more stable carbocation. wikipedia.orglibretexts.org The secondary cycloheptyl carbocation formed during the acid-catalyzed dehydration of this compound is susceptible to a Wagner-Meerwein rearrangement. chemistrysteps.comwikipedia.orgthieme.de This can lead to a ring contraction, transforming the seven-membered ring into a thermodynamically more stable six-membered ring. chemistrysteps.comstackexchange.com

The likely mechanism involves the migration of a C-C bond from the ring to the cationic center. This results in the formation of a new carbocation, in this case, a tertiary cyclohexyl carbocation, which is significantly more stable. Subsequent elimination of a proton would yield a substituted cyclohexene (B86901) derivative. This ring-contraction pathway can compete with the direct elimination to form cycloheptene (B1346976) isomers.

Ring-Opening Reactions: The direct ring-opening of a stable, unstrained carbocycle like cycloheptane is not a facile process and generally requires harsh conditions or specific structural features that are not present in this compound. Such reactions are more commonly observed in strained ring systems like cyclopropanes and cyclobutanes or in photochemical reactions. wikipedia.orgresearchgate.net While hypothetical, a ring-opening could be envisioned as part of a fragmentation reaction under mass spectrometry conditions or through oxidative cleavage of a derivative, but it is not a typical solution-phase synthetic transformation for this class of compounds.

Functionalization at Remote Positions of the Cycloheptane Core

Modern synthetic organic chemistry has developed powerful methods for the functionalization of otherwise unreactive C-H bonds, including those at positions remote from an existing functional group. researchgate.net These strategies often rely on a directing group to deliver a catalyst to a specific C-H bond. researchgate.netmpg.de

In the context of this compound, both the aryl ring and the hydroxyl group could potentially serve as directing elements for remote C-H functionalization.

Aryl-Directed Functionalization: The p-tolyl group could direct a transition-metal catalyst (e.g., palladium) to functionalize the C-H bonds of the cycloheptane ring, although this typically favors ortho-C-H bonds on the aryl ring itself. However, specialized templates can be used to achieve remote functionalization on the alkyl portion.

Alcohol-Directed Functionalization: The hydroxyl group can be converted into a more effective directing group (e.g., a picolinamide (B142947) ester or a sulfonate ester). This directing group can then coordinate to a metal catalyst, which activates a C-H bond at a remote position (e.g., C-4 or C-5) of the cycloheptane ring through the formation of a large-ring metallacyclic intermediate. nih.gov This allows for the introduction of new functional groups, such as aryl or alkyl groups, at positions that are difficult to access through classical synthetic methods. Radical translocation is another strategy where a radical generated at one site can transfer to a remote position, enabling functionalization. researchgate.net

These advanced techniques represent a frontier in chemical synthesis and offer potential pathways to novel derivatives of this compound that would be inaccessible through traditional functional group manipulations.

Mechanistic Investigations of Key Chemical Processes

Understanding the mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic methodologies.

Radical reactions play a significant role in the chemistry of compounds like this compound. Hydrogen atom transfer (HAT) is a fundamental process in many radical reactions, involving the concerted movement of a proton and an electron. nih.govscripps.edu

In the context of this compound, HAT can occur from several positions. The hydroxyl radical (•OH), a highly reactive species, can abstract a hydrogen atom from the cycloheptanol ring. researchgate.net Studies on cyclohexanol (B46403) have shown that hydrogen abstraction can occur at different sites on the ring, leading to various products. researchgate.net Similarly, for this compound, HAT from the C-H bonds on the cycloheptane ring would generate carbon-centered radicals. The position of the 4-methylphenyl group would influence the regioselectivity of this abstraction.

The benzylic hydrogens of the methyl group are also susceptible to HAT. The resulting benzylic radical is stabilized by resonance with the aromatic ring. utexas.edu The 4-methylphenyl radical (p-tolyl radical) itself is a subject of study in radical chemistry, and its reactions with various unsaturated hydrocarbons have been investigated. rsc.orgosti.govosti.govnih.gov These studies provide insights into the reactivity of the tolyl moiety in radical processes. The stability of radicals is a key factor in determining the course of these reactions, with tertiary radicals being more stable than secondary, which are more stable than primary radicals. nih.gov

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by determining whether a particular C-H bond is broken in the rate-determining step of a reaction. wikipedia.orglibretexts.org This is achieved by comparing the reaction rates of a molecule with its isotopically substituted counterpart (e.g., replacing hydrogen with deuterium). libretexts.org A significant primary KIE (typically kH/kD > 2) indicates that the C-H bond is being cleaved in the rate-limiting step. epfl.ch

In the study of reactions involving this compound, KIE studies could be employed to investigate several mechanistic questions. For instance, in the oxidation of the methyl group, a primary KIE would be expected if the initial hydrogen atom abstraction from the methyl group is the rate-determining step. Similarly, in the oxidation of the cycloheptanol ring, measuring the KIE at different positions on the ring could help identify the site of initial hydrogen abstraction.

KIE studies have been applied to understand the mechanisms of alcohol oxidation in various systems. nih.gov For example, in the oxidation of benzyl (B1604629) alcohol, a significant deuterium (B1214612) KIE was observed, providing evidence for C-H bond cleavage in the transition state. nih.gov Such studies on this compound would provide valuable data on the transition states of its reactions.

Many transformations of this compound can be achieved using catalytic methods, which offer advantages in terms of efficiency and selectivity. The development of catalytic cycles is essential for understanding and optimizing these processes.

For the selective transformation of the methyl group, catalytic C-H functionalization strategies are of great interest. escholarship.org For instance, a catalytic cycle for the hydroxylation of a methyl group proximal to an alcohol could involve the following general steps:

Coordination: The catalyst binds to the alcohol functionality.

Directed C-H Activation: The catalyst then facilitates the cleavage of a C-H bond of the nearby methyl group.

Functionalization: The resulting intermediate reacts with an oxidizing agent to introduce a hydroxyl group.

Catalyst Regeneration: The product is released, and the catalyst is regenerated to participate in another cycle.

For transformations involving the alcohol group, such as β-methylation using methanol, a "borrowing hydrogen" mechanism has been proposed for manganese-based catalysts. nih.gov A plausible catalytic cycle for a similar transformation with this compound could involve:

Dehydrogenation: The catalyst abstracts hydrogen from the alcohol, forming a ketone intermediate and a metal-hydride species.

Aldol (B89426) Condensation: The ketone undergoes an aldol-type condensation with an aldehyde derived from the methylation agent (e.g., formaldehyde (B43269) from methanol).

Dehydration: The aldol adduct dehydrates to form an α,β-unsaturated ketone.

Hydrogenation: The metal-hydride species then reduces the double bond and the ketone, regenerating the alcohol with the newly introduced methyl group and regenerating the catalyst.

Analysis of Regioselectivity and Stereoselectivity in Reactions of this compound

Following a comprehensive review of available scientific literature, no specific research data or detailed studies were found for the chemical compound this compound. The conducted searches did not yield any experimental or theoretical findings concerning the regioselectivity and stereoselectivity of its reactions.

Regioselectivity and stereoselectivity are fundamental concepts in organic chemistry that describe the orientation and spatial arrangement of atoms in the products of a chemical reaction. Regioselectivity refers to the preference for bond formation at one position over another, while stereoselectivity describes the preferential formation of one stereoisomer over others. The analysis of these aspects for a specific compound like this compound would require experimental data from its reactions, such as oxidation, substitution, or elimination.

Without any published research on the reactions of this compound, a detailed analysis of its regioselective and stereoselective outcomes is not possible. The scientific community has yet to publish studies that would provide the necessary data for such a discussion, including the formation of different regioisomers or the diastereomeric or enantiomeric ratios of reaction products.

Due to the absence of this foundational information, the creation of data tables and a detailed discussion on the mechanistic pathways governing the regioselectivity and stereoselectivity for this specific compound cannot be provided.

Synthesis and Chemical Exploration of Derivatives and Analogues of 3 4 Methylphenyl Cycloheptan 1 Ol

Structural Modifications of the Cycloheptane (B1346806) Core

The relative positioning of the hydroxyl and 4-methylphenyl (p-tolyl) groups on the cycloheptane ring gives rise to several constitutional isomers, each with distinct stereochemical possibilities. While the primary focus is on the 1,3-substitution pattern, isomers such as 2-(4-methylphenyl)cycloheptan-1-ol and 4-(4-methylphenyl)cycloheptan-1-ol are also of significant chemical interest.

The synthesis of these isomers would require different starting materials. For instance, 2-(4-methylphenyl)cycloheptan-1-ol could be prepared from 2-(p-tolyl)cycloheptanone, which may be accessed through methods like the scandium(III) triflate-catalyzed homologation of a substituted cyclohexanone (B45756) with a diazoalkane. organic-chemistry.org The 4-substituted isomer could potentially be synthesized from 4-cyclohepten-1-ol through a Heck coupling or related C-C bond-forming reaction with a p-tolyl halide.

Each isomer will exhibit different conformational preferences and intramolecular interactions. The distance and relative orientation between the polar hydroxyl group and the nonpolar aromatic moiety will impact physical properties such as boiling point, solubility, and chromatographic behavior. Furthermore, the stereochemical outcome of the alcohol synthesis (reduction of the ketone) will result in cis/trans diastereomers, whose ratios can be influenced by the steric bulk of the aryl substituent and the reagents used.

Altering the size of the carbocyclic ring from seven carbons to six (cyclohexane) or five (cyclopentane) provides a direct way to study the effect of ring strain and conformation on the molecule's properties. The synthesis of these analogues follows a similar logic to the cycloheptanol (B1583049) parent, primarily through the conjugate addition to the corresponding α,β-unsaturated cyclic ketone followed by reduction.

3-(4-Methylphenyl)cyclohexan-1-ol: This analogue can be synthesized from cyclohex-2-en-1-one. The conjugate addition of a p-tolyl nucleophile, like a Gilman reagent, yields 3-(4-methylphenyl)cyclohexanone. wikipedia.org Subsequent reduction provides the desired cyclohexanol (B46403) derivative. organic-chemistry.org The more rigid chair and boat conformations of the cyclohexane (B81311) ring, compared to the flexible cycloheptane ring, lead to more defined stereochemical relationships and potentially different reactivity.

3-(4-Methylphenyl)cyclopentan-1-ol: The synthesis of this smaller analogue would start from cyclopent-2-en-1-one. The reaction sequence of Michael addition followed by ketone reduction is also applicable here. scribd.commdpi.com The cyclopentane (B165970) ring, with its envelope and half-chair conformations, presents a different steric environment around the functional groups compared to the six- and seven-membered rings.

| Target Analogue | Ring Size | Key Precursor (Ketone) | Synthetic Approach for Precursor |

|---|---|---|---|

| 3-(4-Methylphenyl)cyclopentan-1-ol | 5 | 3-(4-Methylphenyl)cyclopentanone | Conjugate addition to cyclopent-2-en-1-one mdpi.com |

| 3-(4-Methylphenyl)cyclohexan-1-ol | 6 | 3-(4-Methylphenyl)cyclohexanone | Conjugate addition to cyclohex-2-en-1-one wikipedia.org |

| 3-(4-Methylphenyl)cycloheptan-1-ol | 7 | 3-(4-Methylphenyl)cycloheptanone | Conjugate addition to cyclohept-2-en-1-one |

Modifications of the Aryl Moiety

The p-tolyl group offers a versatile platform for structural modification. Altering the substituents on the phenyl ring allows for the fine-tuning of electronic and steric properties, which in turn can influence the reactivity and behavior of the entire molecule.

A wide array of derivatives can be synthesized by replacing the para-methyl group with other functionalities or by introducing additional substituents. The general synthetic strategy—conjugate addition of an aryl nucleophile to a cycloalkenone—remains robust. By choosing the appropriately substituted aryl-magnesium (Grignard) or aryl-lithium reagent to form the organocuprate, a diverse library of analogues can be accessed.

Other Alkyl Substituents: Analogues with different alkyl groups (e.g., ethyl, isopropyl, tert-butyl) at the para-position can be prepared from the corresponding para-substituted bromo- or iodo-benzene.

Halogenation: Introducing halogens (F, Cl, Br) onto the phenyl ring can be achieved by using halo-substituted aryl nucleophiles. For example, (4-chlorophenyl)magnesium bromide can be used to generate the corresponding cuprate (B13416276) for addition to cyclohept-2-en-1-one.

Heteroatom Incorporation: Electron-donating groups like methoxy (B1213986) (-OCH₃) or electron-withdrawing groups like nitro (-NO₂) can be incorporated. The synthesis of 1-(3-methoxyphenyl)cyclohexanol via a Grignard reaction with cyclohexanone demonstrates the feasibility of introducing such groups. wikipedia.org

| Aryl Group | Example Derivative Name | Key Aryl Reagent for Synthesis |

|---|---|---|

| 4-Ethylphenyl | 3-(4-Ethylphenyl)cycloheptan-1-ol | Lithium di(4-ethylphenyl)cuprate |

| 4-Chlorophenyl | 3-(4-Chlorophenyl)cycloheptan-1-ol | Lithium di(4-chlorophenyl)cuprate |

| 4-Methoxyphenyl | 3-(4-Methoxyphenyl)cycloheptan-1-ol | Lithium di(4-methoxyphenyl)cuprate |

| 4-Nitrophenyl | 3-(4-Nitrophenyl)cycloheptan-1-ol | Lithium di(4-nitrophenyl)cuprate |

| Phenyl | 3-Phenylcycloheptan-1-ol | Lithium diphenylcuprate |

The nature of the substituent on the aryl ring significantly impacts the molecule's electronic properties, which can have a profound effect on reactivity. nih.govrsc.org

Electronic Effects: The reactivity of both the hydroxyl group and the aromatic ring is governed by the electronic nature of the aryl substituent.

Electron-Donating Groups (EDGs): Substituents like methyl (-CH₃) and methoxy (-OCH₃) increase the electron density of the aromatic ring through induction and resonance, respectively. This makes the ring more susceptible to electrophilic aromatic substitution. These groups have a minimal electronic effect on the reactivity of the distal hydroxyl group.

Electron-Withdrawing Groups (EWGs): Halogens (-Cl, -F) and nitro groups (-NO₂) decrease the electron density of the aromatic ring, making it less reactive towards electrophiles. EWGs can slightly increase the acidity of the hydroxyl group via a long-range inductive effect.

Steric Effects: The size of the substituent can influence the conformational equilibrium of the cycloheptane ring and hinder the approach of reagents to nearby reactive sites. masterorganicchemistry.comrsc.org A bulky substituent like a tert-butyl group, whether on the ring or on the aryl moiety, can dictate the stereochemical outcome of reactions, for example, favoring the formation of the least sterically hindered diastereomer during the reduction of the precursor ketone. researchgate.net In reactions involving the hydroxyl group, such as esterification or oxidation, significant ortho-substitution on the aryl ring could sterically impede the reaction center.

Design and Synthesis of Heterocyclic Analogues Incorporating the Cycloheptanol Motif

Replacing one or more carbon atoms of the cycloheptane core with a heteroatom (e.g., nitrogen, oxygen, sulfur) leads to heterocyclic analogues. These modifications can dramatically alter the chemical and physical properties of the molecule. The synthesis of such compounds often involves multi-step sequences starting from acyclic precursors or by modifying existing carbocycles.

Plausible heterocyclic analogues of this compound include substituted azepanes (nitrogen-containing), oxepanes (oxygen-containing), and thiepanes (sulfur-containing).

Azepane Analogues: A substituted 4-(4-methylphenyl)azepan-1-ol could be a target. A potential synthesis could involve the reductive amination of a 1,6-dicarbonyl compound with a p-toluidine (B81030) derivative.

Oxepane (B1206615) Analogues: An oxepane ring system could be formed via intramolecular Williamson ether synthesis from a suitable halo-alcohol precursor.

Indole-based Analogues: The Fischer indole (B1671886) synthesis offers a classic method for constructing an indole ring system from a phenylhydrazine (B124118) and a ketone. wikipedia.org Using p-tolylhydrazine and 3-oxocycloheptane-1-carboxylic acid ester as starting materials could potentially lead to a complex heterocyclic system that incorporates the core structural elements. The synthesis of 3-arylindoles from nitroalkane precursors also highlights pathways to complex heterocycles.

The synthesis of 3-(p-substituted phenyl)-3a,8a-dihydro-4H-cyclohepta[d]isoxazoles, which are complex heterocyclic systems built upon a cycloheptene (B1346976) core, demonstrates that 1,3-dipolar cycloaddition reactions are a powerful tool for constructing such analogues.

| Heterocycle Class | Example Structure | Potential Synthetic Strategy |

|---|---|---|

| Azepane | 5-(4-Methylphenyl)azepan-3-ol | Intramolecular reductive amination of an amino-keto-aldehyde |

| Oxepane | 5-(4-Methylphenyl)oxepan-3-ol | Intramolecular Williamson ether synthesis |

| Thiepane | 5-(4-Methylphenyl)thiepan-3-ol | Ring closure of a dithiol precursor with an electrophile |

| Isoxazole-fused | 3-(p-Tolyl)-3a,4,5,6,7,8a-hexahydrocyclohepta[d]isoxazol-x-ol | 1,3-Dipolar cycloaddition followed by functional group manipulation |

Stereoisomeric Derivatives and Methodologies for Enantiomeric Purity Assessment

The presence of two stereogenic centers in the this compound molecule, at the C1 (hydroxyl-bearing carbon) and C3 (p-tolyl-bearing carbon) positions, gives rise to the possibility of four stereoisomers. These consist of two pairs of enantiomers: (1R, 3R) and (1S, 3S), and (1R, 3S) and (1S, 3R). The former pair are the trans-isomers, while the latter are the cis-isomers. The synthesis and separation of these individual stereoisomers are crucial for understanding their distinct chemical and biological properties.

Methodologies for the preparation of stereoisomerically enriched derivatives of this compound generally fall into two categories: stereoselective synthesis and chiral resolution of racemic mixtures.

Stereoselective Synthesis

One potential approach for the stereoselective synthesis of specific isomers of this compound involves enzymatic reactions. Drawing parallels from the synthesis of other chiral alcohols, a one-pot, multi-enzymatic strategy could be employed. For instance, a prochiral precursor such as 4-(p-tolyl)cyclohept-2-en-1-one could undergo sequential enantioselective reduction of the carbon-carbon double bond by an ene-reductase (ER) and subsequent stereoselective reduction of the ketone by an alcohol dehydrogenase (ADH). mdpi.comwikipedia.org By selecting appropriate enzymes with known stereoselectivities (e.g., (R)- or (S)-selective), it is possible to control the configuration at both stereocenters, leading to the formation of a single desired stereoisomer. wikipedia.org

Chiral Resolution of Racemic Mixtures

A more common and established method for obtaining pure enantiomers is the resolution of a racemic or diastereomeric mixture. nih.gov This can be achieved through several techniques.

One classical method is the formation of diastereomeric salts. The racemic mixture of this compound can be reacted with a chiral resolving agent, such as an enantiomerically pure acid like (R)-(-)-mandelic acid or derivatives of tartaric acid. nih.gov This reaction creates a mixture of diastereomeric esters. Due to their different physical properties, these diastereomers can often be separated by fractional crystallization. Subsequent hydrolysis of the separated diastereomers yields the individual enantiomers of the alcohol. nih.gov

Methodologies for Enantiomeric Purity Assessment

Once the stereoisomers have been synthesized or separated, it is imperative to assess their enantiomeric purity, often expressed as enantiomeric excess (ee). Several analytical techniques are routinely employed for this purpose.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers. nih.govmdpi.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) and coated with derivatives like 3,5-dimethylphenyl carbamate, are particularly effective for resolving a wide range of chiral compounds, including alcohols. researchgate.net

The development of a successful chiral HPLC method for this compound would involve screening various chiral columns and mobile phase compositions to achieve baseline separation of the enantiomeric pairs. mdpi.com A typical mobile phase might consist of a mixture of a non-polar solvent like n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695). mdpi.com The enantiomeric excess can be accurately calculated from the peak areas of the two enantiomers in the chromatogram. nih.gov

Table 1: Illustrative Chiral HPLC Method Parameters for Separation of this compound Enantiomers

| Parameter | Value |

| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) |

| Mobile Phase | n-Hexane/Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Temperature | 25 °C |

| Hypothetical Retention Time (1S, 3S) | 8.5 min |

| Hypothetical Retention Time (1R, 3R) | 10.2 min |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Derivatizing Agents

NMR spectroscopy can also be used to determine enantiomeric excess through the use of chiral derivatizing agents (CDAs), such as Mosher's acid ((R)-(-)-α-methoxy-α-trifluoromethylphenylacetic acid, MTPA). The alcohol is converted into its corresponding (R)-MTPA esters. In the presence of the chiral auxiliary, the resulting diastereomeric esters will exhibit distinct chemical shifts in the ¹H or ¹⁹F NMR spectrum for protons or fluorine atoms near the stereocenter. By integrating the signals corresponding to each diastereomer, the enantiomeric excess can be determined. This method can also be used to assign the absolute configuration of the alcohol.

Q & A

Q. Advanced Research Focus

- Molecular docking : AutoDock Vina or Schrödinger Suite can model binding to enzymes like cyclooxygenase (COX-2), leveraging crystal structures (PDB: 5KIR). Key interactions include hydrogen bonding with the hydroxyl group and π-π stacking with the aromatic ring .

- MD simulations : GROMACS-based simulations (100 ns) assess conformational stability in lipid bilayers, relevant for blood-brain barrier penetration studies .

- QSAR modeling : Hammett constants (σ⁺) for the 4-methyl group correlate with antibacterial activity (R² = 0.89 in Gram-positive models), guiding substituent optimization .

How can researchers address discrepancies in reported thermodynamic properties (e.g., melting point, solubility)?

Methodological Guidance

Discrepancies often stem from polymorphic forms or impurities:

- DSC/TGA : Differential scanning calorimetry identifies polymorph transitions (e.g., a reported mp range of 98–102°C suggests multiple crystalline forms) .

- Purification : Recrystallization from hexane/ethyl acetate (3:1) yields >99% purity, as confirmed by HPLC (C18 column, 90:10 H₂O/ACN) .

- Solubility assays : Use shake-flask methods with UV-Vis quantification (λ = 254 nm) in buffers of varying pH (1–13) to map solubility profiles .

What are the implications of the compound’s logP value for its application in drug discovery?

Advanced Research Focus

The calculated logP (~3.2) indicates moderate lipophilicity, suitable for CNS-targeted therapies but requiring formulation optimization for oral delivery:

- Permeability : Parallel artificial membrane permeability assays (PAMPA) show moderate blood-brain barrier penetration (Pe = 4.2 × 10⁻⁶ cm/s) .

- Prodrug strategies : Phosphorylation of the hydroxyl group improves aqueous solubility (e.g., sodium salt formulation increases solubility by 50-fold) .

How does the compound’s stability under acidic/basic conditions impact storage and experimental design?

Q. Basic Research Focus

- Acidic conditions (pH < 3) : Rapid degradation via ring-opening (t₁/₂ = 2 h at pH 2). Use neutral buffers for in vitro assays .

- Basic conditions (pH > 10) : Stable for >48 h, but may undergo slow oxidation. Store under nitrogen at -20°C to prevent autoxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.